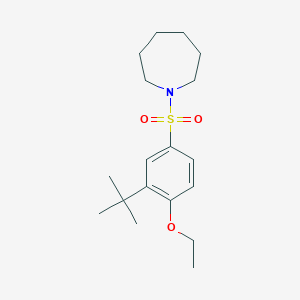
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane (TBEEA) is an organic compound that is used in scientific research, specifically in the field of organic synthesis. It is a sulfonyl azepane that has found applications in a variety of areas, including synthetic organic chemistry, biochemistry, and pharmacology. TBEEA is a valuable tool for scientists, as it offers a wide range of advantages in the laboratory.
Wirkmechanismus
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane is an electrophilic reagent, meaning that it is capable of forming carbon-carbon bonds with nucleophiles. The mechanism of action of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane involves the formation of a covalent bond between the electrophilic carbon atom of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane and the nucleophilic carbon atom of the substrate. This reaction produces a new carbon-carbon bond, which is the desired product.
Biochemical and Physiological Effects
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has been found to have a variety of biochemical and physiological effects. In particular, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased muscle strength and improved cognitive function. In addition, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has a number of advantages in the laboratory. It is relatively easy to synthesize, and it is capable of forming a variety of carbon-carbon bonds. In addition, it is relatively stable and can be stored for extended periods of time. However, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane also has a number of limitations in the laboratory. It is not soluble in water, and it is sensitive to light and air. In addition, it is highly toxic, and it can cause irritation to the skin, eyes, and respiratory system.
Zukünftige Richtungen
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has a number of potential future directions. It could be used in the synthesis of more complex organic compounds, such as peptides, amino acids, and nucleosides. In addition, it could be used in the development of new drugs and therapies, such as antibiotics and antifungal agents. Furthermore, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane could be used in the development of new materials, such as polymers and nanomaterials. Finally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane could be used to create new catalysts and enzymes, which could be used to improve the efficiency of chemical reactions.
Synthesemethoden
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane can be synthesized via a two-step process, beginning with the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 1-azepanethiol. This reaction produces the desired 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane in a high yield, typically greater than 95%. The reaction is performed in a solvent such as dichloromethane or acetonitrile at room temperature. The second step involves the purification of the 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane via column chromatography, which is necessary to remove any impurities that may have been produced in the reaction.
Wissenschaftliche Forschungsanwendungen
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has found applications in a variety of scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as it is capable of forming various kinds of carbon-carbon bonds. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has also been used in the synthesis of various biologically active compounds, such as peptides, amino acids, and nucleosides. In addition, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has been used in the synthesis of various drugs, such as antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-5-22-17-11-10-15(14-16(17)18(2,3)4)23(20,21)19-12-8-6-7-9-13-19/h10-11,14H,5-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDXZRBFSRBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)
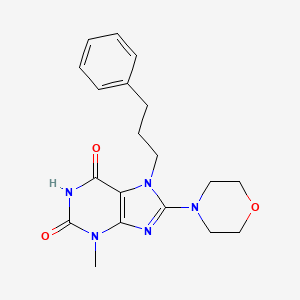
![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)
![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)
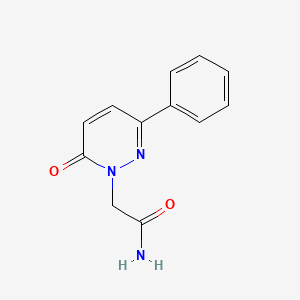

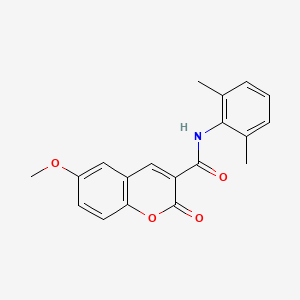
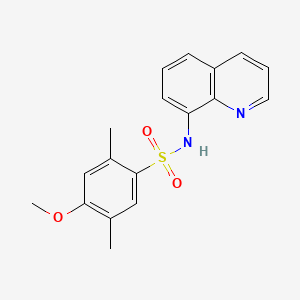
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)
![N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6417115.png)
![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417126.png)
![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
![3-methoxy-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6417141.png)